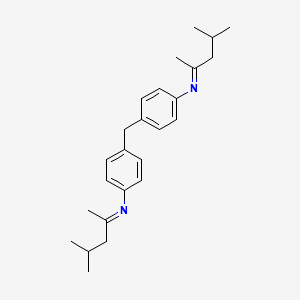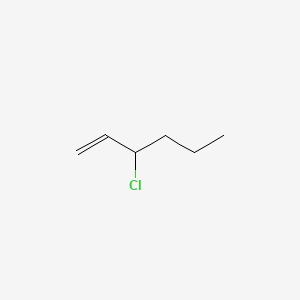
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine is an organic compound with the molecular formula C9H11Cl2NOS It is known for its unique structure, which includes a hydroxy group, a dichlorophenylthio group, and a propylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine typically involves the reaction of 3,4-dichlorophenylthiol with an appropriate epoxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the epoxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dichlorophenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine involves its interaction with specific molecular targets and pathways. The hydroxy group and the amine group can form hydrogen bonds with biological molecules, while the dichlorophenylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine: Unique due to its specific combination of functional groups.
2-Hydroxy-3-(3,4-dichlorophenylthio)propionic acid: Similar structure but with a carboxylic acid group instead of an amine group.
2-Hydroxy-3-(3,4-dichlorophenylthio)ethanol: Similar structure but with an alcohol group instead of an amine group.
Uniqueness
This compound is unique due to its combination of a hydroxy group, a dichlorophenylthio group, and a propylamine group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
50510-16-2 |
|---|---|
Molekularformel |
C9H11Cl2NOS |
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
1-amino-3-(3,4-dichlorophenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C9H11Cl2NOS/c10-8-2-1-7(3-9(8)11)14-5-6(13)4-12/h1-3,6,13H,4-5,12H2 |
InChI-Schlüssel |
LOWQSAJOHJTFNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SCC(CN)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


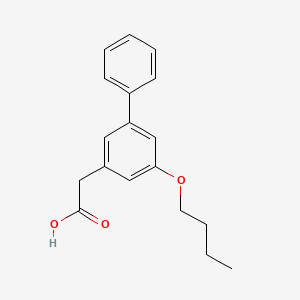
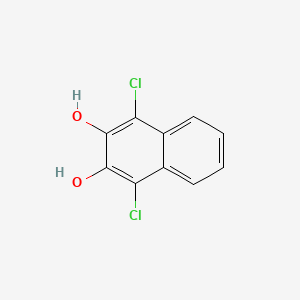
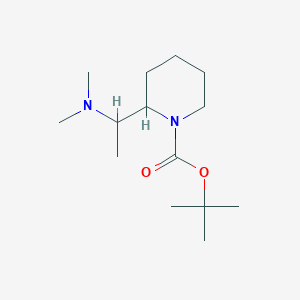
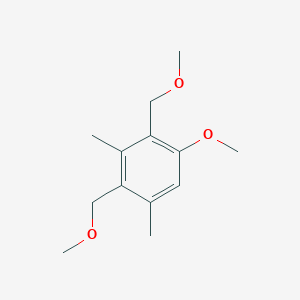
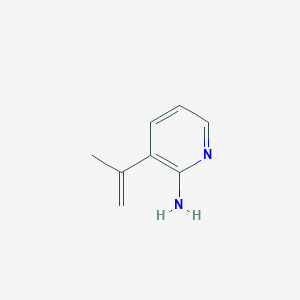

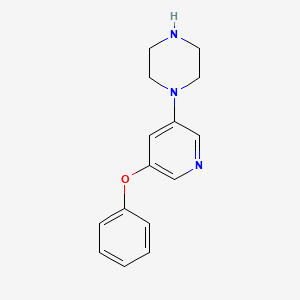
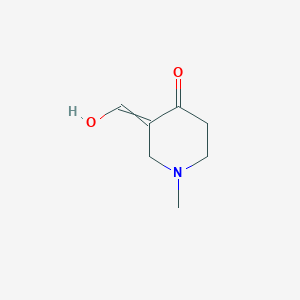
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
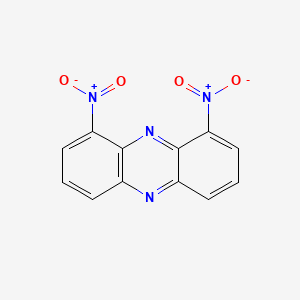

![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
